![molecular formula C15H15BrN2O3S B15283352 2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B15283352.png)
2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide is an organic compound characterized by the presence of a bromine atom, a phenylsulfonyl group, and an anilino group attached to an N-methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide typically involves the following steps:
Sulfonylation: The addition of a sulfonyl group to the brominated phenyl ring.
Amination: The attachment of an anilino group to the sulfonylated phenyl ring.
Acetylation: The final step involves the acetylation of the anilino group with N-methylacetamide.
These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and other functional groups can be substituted with different atoms or groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) and copper(I) iodide (CuI) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-bromo(phenylsulfonyl)anilino]-N-butylacetamide
- 2-[4-bromo(phenylsulfonyl)anilino]-N-ethylacetamide
Uniqueness
Compared to similar compounds, 2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide may exhibit unique properties due to the presence of the N-methylacetamide group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications.
Properties
Molecular Formula |
C15H15BrN2O3S |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-methylacetamide |
InChI |
InChI=1S/C15H15BrN2O3S/c1-17-15(19)11-18(13-9-7-12(16)8-10-13)22(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) |
InChI Key |
BUEPBZBFEBUNRC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.